3-(2-furylmethyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one
Overview
Description
3-(2-furylmethyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[4,3-d][1,2,3]triazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furylmethyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one typically involves the formation of the pyrazolo[4,3-d][1,2,3]triazinone core through cyclization reactions. One common method includes the reaction of a pyrazole derivative with a triazine precursor under specific conditions. For example, a Hofmann-type rearrangement can be employed to introduce the triazine unit into the fused bicyclic skeleton from a pyrazole unit .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be utilized to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-furylmethyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as nitro or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents on the pyrazolo[4,3-d][1,2,3]triazinone core, leading to the formation of derivatives with diverse properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[4,3-d][1,2,3]triazinones .
Scientific Research Applications
3-(2-furylmethyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the production of high-energy-density materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-furylmethyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-furylmethyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one include other pyrazolo[4,3-d][1,2,3]triazinones and related heterocyclic compounds such as triazines and tetrazines .
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of the furylmethyl and methyl substituents. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-5-methylpyrazolo[4,3-d]triazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c1-14-9-8(5-11-14)12-13-15(10(9)16)6-7-3-2-4-17-7/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVKXRSXEGNJJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=NN(C2=O)CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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